molecular formula C14H10N4O2 B11768708 1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)

1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)

Cat. No.: B11768708
M. Wt: 266.25 g/mol
InChI Key: LXVZSTMHVMJERJ-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde): is an organic compound with the molecular formula C14H10N4O2 This compound is characterized by the presence of two pyrazole rings connected via a phenylene bridge, each bearing a formyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) can be synthesized through the condensation reaction of 1,4-phenylenediamine with 1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of pyrazole-based ligands and coordination compounds .

Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antimicrobial and anticancer properties. The formyl groups allow for further functionalization, making it a versatile scaffold for drug development .

Industry: In the materials science field, 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used in the synthesis of polymers and advanced materials. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the resulting materials .

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The formyl groups can also undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts .

Comparison with Similar Compounds

Uniqueness: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is unique due to the presence of formyl groups, which offer versatile functionalization options. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and materials science .

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

1-[4-(4-formylpyrazol-1-yl)phenyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C14H10N4O2/c19-9-11-5-15-17(7-11)13-1-2-14(4-3-13)18-8-12(10-20)6-16-18/h1-10H

InChI Key

LXVZSTMHVMJERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C=O)N3C=C(C=N3)C=O

Origin of Product

United States

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